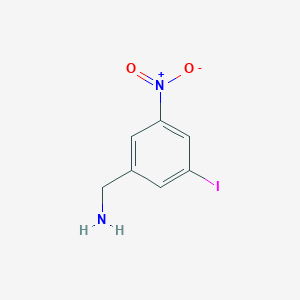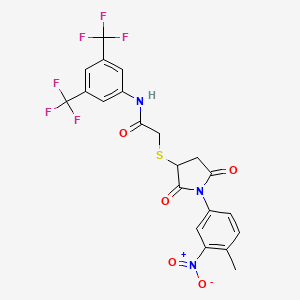![molecular formula C19H17F2NO2 B13085469 Methyl 2'-(2,4-difluorophenyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]-6'-carboxylate](/img/structure/B13085469.png)
Methyl 2'-(2,4-difluorophenyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]-6'-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2’-(2,4-difluorophenyl)-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-quinoline]-6’-carboxylate is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique arrangement of a cyclopropane ring fused to a quinoline moiety, with a methyl ester functional group. The presence of fluorine atoms in the phenyl ring adds to its chemical stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2’-(2,4-difluorophenyl)-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-quinoline]-6’-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a quinoline derivative with a cyclopropane precursor under specific conditions. The reaction conditions often include the use of catalysts such as palladium or copper, and the reactions are typically carried out under inert atmospheres to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. The purification of the final product is usually achieved through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2’-(2,4-difluorophenyl)-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-quinoline]-6’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of different derivatives.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents into the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Methyl 2’-(2,4-difluorophenyl)-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-quinoline]-6’-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research into its potential therapeutic applications includes exploring its activity as an antimicrobial or anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism by which Methyl 2’-(2,4-difluorophenyl)-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-quinoline]-6’-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, potentially leading to the modulation of biological pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 1-(2,4-difluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate
- Methyl 1-(2,4-difluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylate
- Methyl 3-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxylate
Uniqueness
Compared to these similar compounds, Methyl 2’-(2,4-difluorophenyl)-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-quinoline]-6’-carboxylate stands out due to its spirocyclic structure, which imparts unique chemical and biological properties
Eigenschaften
Molekularformel |
C19H17F2NO2 |
|---|---|
Molekulargewicht |
329.3 g/mol |
IUPAC-Name |
methyl 2-(2,4-difluorophenyl)spiro[2,3-dihydro-1H-quinoline-4,1'-cyclopropane]-6-carboxylate |
InChI |
InChI=1S/C19H17F2NO2/c1-24-18(23)11-2-5-16-14(8-11)19(6-7-19)10-17(22-16)13-4-3-12(20)9-15(13)21/h2-5,8-9,17,22H,6-7,10H2,1H3 |
InChI-Schlüssel |
PYFLOQVFSABRFF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC2=C(C=C1)NC(CC23CC3)C4=C(C=C(C=C4)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


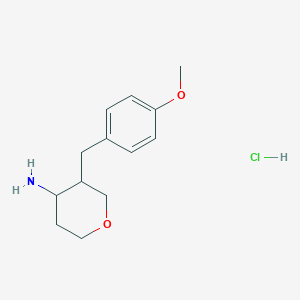

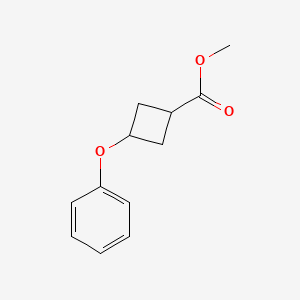
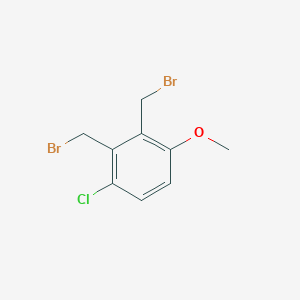
![3-(2,2-Difluoroacetyl)bicyclo[4.1.0]heptan-2-one](/img/structure/B13085407.png)
![(3R,4R)-1-benzyl-3,4-bis(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)pyrrolidine-2,5-dione](/img/structure/B13085418.png)

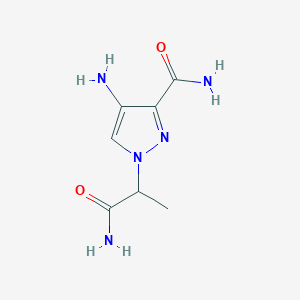
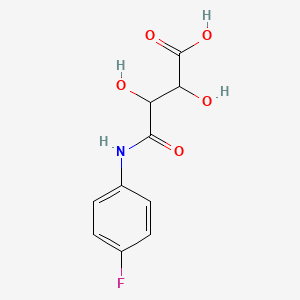

![Phenyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone](/img/structure/B13085461.png)

